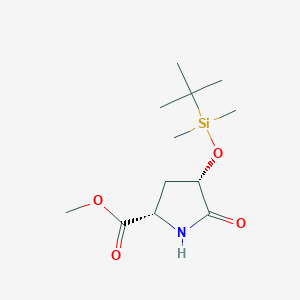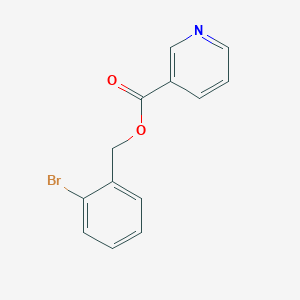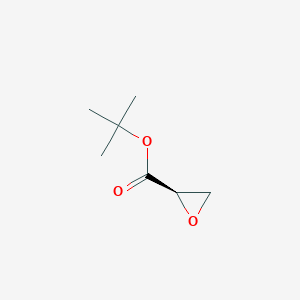
(R)-tert-Butyl oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl oxirane-2-carboxylate is a chiral epoxide compound with a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl oxirane-2-carboxylate typically involves the epoxidation of an appropriate alkene precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst.
Industrial Production Methods: In an industrial setting, the production of ®-tert-Butyl oxirane-2-carboxylate may involve continuous flow processes to ensure consistent quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: ®-tert-Butyl oxirane-2-carboxylate undergoes various chemical reactions, including:
Ring-opening reactions: These can be catalyzed by acids, bases, or nucleophiles, leading to the formation of β-hydroxy esters.
Substitution reactions: The epoxide ring can be opened by nucleophiles such as amines or thiols, resulting in the formation of substituted products.
Reduction reactions: The compound can be reduced to form the corresponding diol.
Common Reagents and Conditions:
Acid-catalyzed ring-opening: Uses acids like sulfuric acid or hydrochloric acid.
Base-catalyzed ring-opening: Employs bases such as sodium hydroxide or potassium tert-butoxide.
Nucleophilic ring-opening: Utilizes nucleophiles like amines, thiols, or alcohols.
Major Products Formed:
β-Hydroxy esters: Formed from ring-opening reactions.
Substituted alcohols or amines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
®-tert-Butyl oxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of polymers and resins due to its reactive epoxide group.
Mechanism of Action
The mechanism of action of ®-tert-Butyl oxirane-2-carboxylate involves the reactivity of the epoxide ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or catalyst used.
Comparison with Similar Compounds
- ®-Ethyl oxirane-2-carboxylate
- ®-Methyl oxirane-2-carboxylate
- ®-Phenyl oxirane-2-carboxylate
Comparison: ®-tert-Butyl oxirane-2-carboxylate is unique due to its bulky tert-butyl ester group, which can influence its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it may offer different steric and electronic properties, making it suitable for specific applications where these factors are crucial.
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
tert-butyl (2R)-oxirane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-7(2,3)10-6(8)5-4-9-5/h5H,4H2,1-3H3/t5-/m1/s1 |
InChI Key |
DPZMUWXOAMOYDT-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CO1 |
Canonical SMILES |
CC(C)(C)OC(=O)C1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


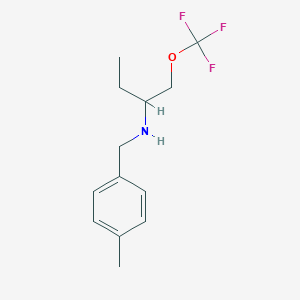
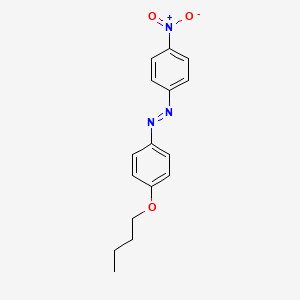
![2,4-Dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one](/img/structure/B11758750.png)
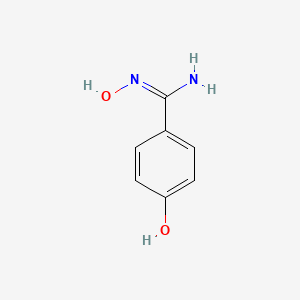
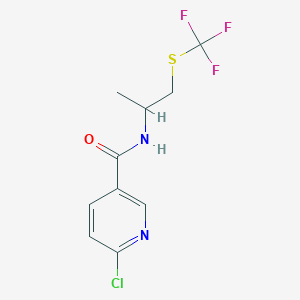
![(2S,5R)-6-hydroxy-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-ene-2-carboxamide](/img/structure/B11758773.png)
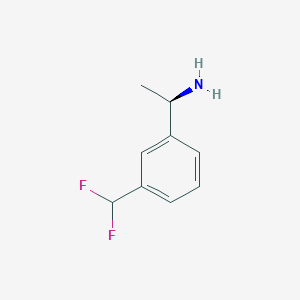
![[(4-fluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11758798.png)
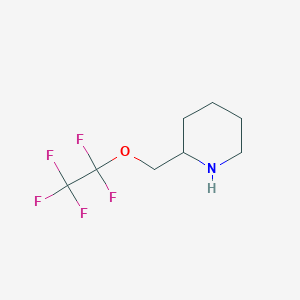
![4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B11758815.png)
